molecular formula C22H15NO5 B486251 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate CAS No. 500015-56-5

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate

Cat. No.: B486251
CAS No.: 500015-56-5
M. Wt: 373.4g/mol
InChI Key: NYCSMIXADJGALV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C22H15NO5. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo group, and an isoindolinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and esterification, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: shares structural similarities with other isoindoline derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-methoxyphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-27-16-8-10-17(11-9-16)28-22(26)14-7-12-18-19(13-14)21(25)23(20(18)24)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSMIXADJGALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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